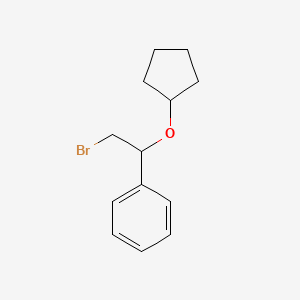
(2-Bromo-1-(cyclopentyloxy)ethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-1-(cyclopentyloxy)ethyl)benzene is an organic compound that features a benzene ring substituted with a bromoethyl group and a cyclopentyloxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-(cyclopentyloxy)ethyl)benzene typically involves the bromination of an appropriate precursor. One common method is the electrophilic aromatic substitution reaction where benzene is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom . The cyclopentyloxy group can be introduced via a nucleophilic substitution reaction where a suitable leaving group on the benzene ring is replaced by the cyclopentyloxy group under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and improve efficiency .
化学反应分析
Types of Reactions
(2-Bromo-1-(cyclopentyloxy)ethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine (Br2) and catalysts such as FeBr3 are used.
Nucleophilic Substitution: Strong bases like sodium hydroxide (NaOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, nucleophilic substitution with hydroxide ions can produce phenol derivatives .
科学研究应用
(2-Bromo-1-(cyclopentyloxy)ethyl)benzene has several applications in scientific research:
作用机制
The mechanism of action of (2-Bromo-1-(cyclopentyloxy)ethyl)benzene involves its interaction with various molecular targets. In electrophilic substitution reactions, the compound forms a positively charged intermediate (benzenonium ion) which then undergoes further reactions to yield the final product . In nucleophilic substitution, the compound forms a negatively charged intermediate which then loses a halide ion to form the final product .
相似化合物的比较
Similar Compounds
Bromobenzene: Similar in structure but lacks the cyclopentyloxy group.
1-Bromo-2-ethylbenzene: Similar but with an ethyl group instead of the cyclopentyloxy group.
属性
分子式 |
C13H17BrO |
|---|---|
分子量 |
269.18 g/mol |
IUPAC 名称 |
(2-bromo-1-cyclopentyloxyethyl)benzene |
InChI |
InChI=1S/C13H17BrO/c14-10-13(11-6-2-1-3-7-11)15-12-8-4-5-9-12/h1-3,6-7,12-13H,4-5,8-10H2 |
InChI 键 |
ORBHVSYRPRPNGW-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)OC(CBr)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


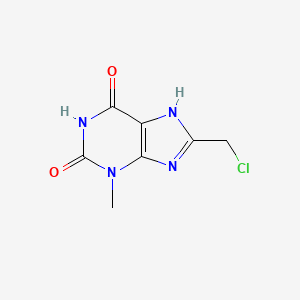
![3-Acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13505033.png)
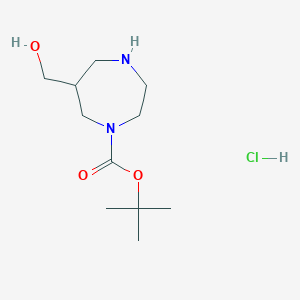
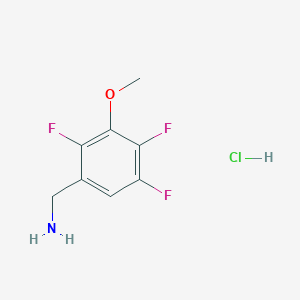
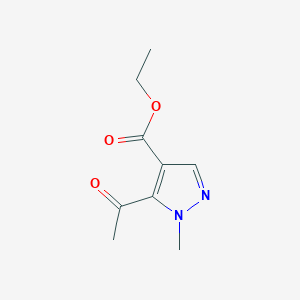
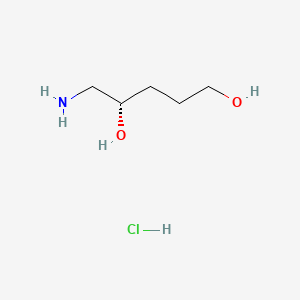
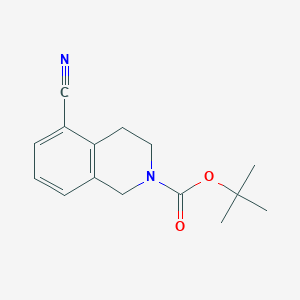
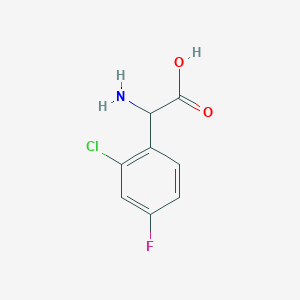
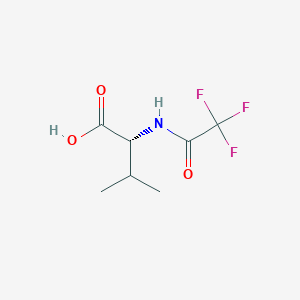
![Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B13505077.png)
![N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide](/img/structure/B13505078.png)
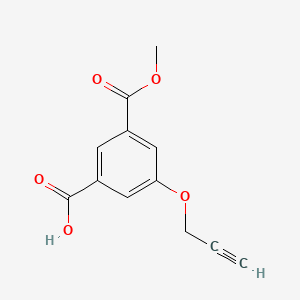

![tert-butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate](/img/structure/B13505097.png)
